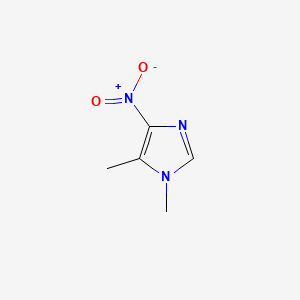

1,5-Dimethyl-4-nitroimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)6-3-7(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEIQLOXYAULFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225619 | |

| Record name | 1,5-Dimethyl-4-nitro-1H-imidazole (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-68-8 | |

| Record name | 1,5-Dimethyl-4-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7464-68-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethyl-4-nitro-1H-imidazole (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-DIMETHYL-4-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7RGP46ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-Dimethyl-4-nitroimidazole

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,5-dimethyl-4-nitroimidazole, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details two principal synthetic routes, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a substituted nitroimidazole derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science. The strategic placement of the nitro group and methyl groups on the imidazole ring influences the molecule's electronic properties and potential biological activity. This guide outlines the two most viable synthetic pathways for its preparation: the direct nitration of 1,5-dimethylimidazole and the methylation of 5-methyl-4-nitroimidazole.

Synthesis Pathway I: Nitration of 1,5-Dimethylimidazole

This pathway involves the direct nitration of the commercially available starting material, 1,5-dimethylimidazole. The reaction typically proceeds by treating the substrate with a strong nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.

Reaction Scheme:

Caption: Nitration of 1,5-dimethylimidazole.

Experimental Protocol

The following protocol is a representative procedure for the nitration of 1,5-dimethylimidazole, adapted from general methods for the nitration of N-substituted imidazoles.[1][2][3]

Materials:

-

1,5-Dimethylimidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate (or other suitable base)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 1,5-dimethylimidazole to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1,5-dimethylimidazole in sulfuric acid. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1,5-Dimethylimidazole | [4][5] |

| Molecular Formula | C₅H₈N₂ | [5] |

| Molecular Weight | 96.13 g/mol | [5] |

| Boiling Point | 221 °C | [4] |

| Product | This compound | |

| Molecular Formula | C₅H₇N₃O₂ | |

| Molecular Weight | 141.13 g/mol | |

| Typical Yield | 60-80% (estimated) | |

| Appearance | Pale yellow solid (expected) |

Synthesis Pathway II: Methylation of 5-Methyl-4-nitroimidazole

This alternative pathway involves the N-methylation of 5-methyl-4-nitroimidazole. This route is particularly useful if the starting nitroimidazole is more readily available than 1,5-dimethylimidazole. The methylation is typically achieved using a methylating agent in the presence of a base.

Reaction Scheme:

Caption: Methylation of 5-Methyl-4-nitroimidazole.

Synthesis of the Starting Material: 5-Methyl-4-nitroimidazole

The starting material, 5-methyl-4-nitroimidazole, can be synthesized by the nitration of 4(or 5)-methylimidazole.

Experimental Protocol for the Synthesis of 5-Methyl-4-nitroimidazole:

A general procedure for the nitration of methylimidazole is as follows.[6]

Materials:

-

4(5)-Methylimidazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Ice

-

Ammonium Hydroxide

Procedure:

-

Cool 4(5)-methylimidazole in a flask.

-

Add fuming nitric acid dropwise while maintaining a low temperature.

-

Subsequently, add concentrated sulfuric acid dropwise.

-

Heat the reaction mixture with stirring for several hours.

-

After cooling, pour the reaction mixture into ice water.

-

Neutralize the solution with ammonium hydroxide to precipitate the product.

-

Filter the precipitate and recrystallize from water to obtain 5-methyl-4-nitroimidazole.

Experimental Protocol for the Methylation of 5-Methyl-4-nitroimidazole

The following is a general protocol for the N-alkylation of nitroimidazoles, which can be adapted for the methylation of 5-methyl-4-nitroimidazole.

Materials:

-

5-Methyl-4-nitroimidazole

-

Methyl Iodide (or Dimethyl Sulfate)

-

Potassium Carbonate (or Sodium Hydride)

-

Acetonitrile (or DMF, DMSO)

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a solution of 5-methyl-4-nitroimidazole in a suitable solvent (e.g., acetonitrile, DMF, or DMSO), add a base such as potassium carbonate or sodium hydride.

-

Stir the mixture at room temperature for a short period to allow for the formation of the imidazolide anion.

-

Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and stir for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If using acetonitrile, evaporate the solvent. Dissolve the residue in ethyl acetate, wash with water and brine.

-

If using DMF or DMSO, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Methyl-4-nitroimidazole | |

| Molecular Formula | C₄H₅N₃O₂ | |

| Molecular Weight | 127.10 g/mol | |

| Methylating Agent | Methyl Iodide / Dimethyl Sulfate | |

| Base | K₂CO₃ / NaH | |

| Solvent | Acetonitrile / DMF / DMSO | |

| Reaction Temperature | 60 °C (with K₂CO₃ in Acetonitrile) | |

| Product | This compound | |

| Typical Yield | 66-85% (for similar alkylations) |

Characterization of this compound

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| Appearance | Pale yellow crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Signals corresponding to two distinct methyl groups and the imidazole ring proton. |

| ¹³C NMR | Resonances for the two methyl carbons and the three imidazole ring carbons. |

| IR Spectroscopy | Characteristic peaks for C-H, C=N, and N-O (nitro group) stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (141.13 g/mol ). |

Logical Workflow for Synthesis Pathway Selection

The choice between the two synthetic pathways depends on several factors, primarily the availability and cost of the starting materials.

Caption: Decision workflow for selecting a synthesis pathway.

Conclusion

This guide has detailed two primary and effective pathways for the synthesis of this compound. Pathway I, the direct nitration of 1,5-dimethylimidazole, is a straightforward approach when the starting material is accessible. Pathway II, involving the methylation of 5-methyl-4-nitroimidazole, provides a viable alternative, particularly if the precursor nitroimidazole is available or can be readily synthesized. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the synthesis of this and related nitroimidazole compounds. It is crucial to adhere to all laboratory safety procedures when handling strong acids and other hazardous reagents mentioned in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. Nitration of imidazoles with various nitrating agents | Semantic Scholar [semanticscholar.org]

- 4. 1,5-dimethyl-1H-imidazole | 10447-93-5 | FD76259 [biosynth.com]

- 5. 1,5-Dimethylimidazole | C5H8N2 | CID 139158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3644391A - Process for preparing 4(5)-nitroimdazoles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dimethyl-4-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,5-Dimethyl-4-nitroimidazole, a nitroimidazole derivative of interest in medicinal chemistry and drug development. This document collates available data and presents detailed experimental protocols for its synthesis and characterization.

Core Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₅H₇N₃O₂ | - |

| Molecular Weight | 141.13 g/mol | Mass Spectrometry |

| Melting Point | Data not available | Capillary Method |

| Boiling Point | Data not available | Distillation |

| Solubility | Data not available | Gravimetric Method |

| pKa | Estimated 2-4 | UV-Vis Spectrophotometry |

| LogP | Estimated < 0 | Shake-Flask Method |

Note: Estimated values are based on structurally similar compounds, such as 1,2-Dimethyl-4-nitro-1H-imidazole, which has a computed XLogP3 of -0.2. The pKa of 4(5)-nitroimidazole is reported to be 9.30, but methylation at the N-1 position is expected to significantly alter this value.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established methods for the study of nitroimidazole derivatives.

Synthesis of this compound

This protocol describes a method for the N-methylation of 5-methyl-4-nitroimidazole.

Materials:

-

5-methyl-4-nitroimidazole

-

Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-methyl-4-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.1 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a rate of 10-20°C per minute initially, then slow to 1-2°C per minute as the melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the solid is completely liquefied. This range is the melting point.

Determination of Aqueous Solubility

The gravimetric method can be used to determine the aqueous solubility.

Procedure:

-

Prepare a saturated solution of this compound in deionized water by adding an excess of the compound to a known volume of water.

-

Stir the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

-

Filter the solution to remove any undissolved solid.

-

Take a known volume of the clear filtrate and evaporate the water completely in a pre-weighed container.

-

Weigh the container with the residue. The difference in weight gives the mass of the dissolved compound.

-

Calculate the solubility in g/L or mol/L.

Determination of pKa by UV-Vis Spectrophotometry

The pKa can be determined by measuring the change in UV absorbance at different pH values.

Procedure:

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 10).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH.

-

Measure the UV-Vis spectrum (e.g., from 200 to 400 nm) for each solution.

-

Identify the wavelength(s) of maximum absorbance change with pH.

-

Plot absorbance at the chosen wavelength(s) against pH.

-

The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a measure of lipophilicity.

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a solution of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Mix a known volume of this solution with a known volume of the other phase in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Biological Activity and Mechanism of Action

Nitroimidazoles are a class of compounds known for their antimicrobial activity, particularly against anaerobic bacteria and protozoa.[1] The biological action of these compounds is dependent on the reduction of the nitro group.[2]

The general mechanism involves the following steps:

-

Cellular Uptake: The nitroimidazole compound passively diffuses into the microbial cell.

-

Reductive Activation: Inside the anaerobic microorganism, the nitro group is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin. This reduction leads to the formation of a short-lived, highly reactive nitroso free radical.

-

DNA Damage: The generated free radical can then interact with and damage microbial DNA, leading to strand breaks.[1]

-

Inhibition of DNA Synthesis: The damage to the DNA template inhibits further DNA replication and transcription, ultimately leading to cell death.[]

This mechanism of action is selective for anaerobic organisms because the reductive activation of the nitro group is inhibited by the presence of oxygen.

References

In-Depth Technical Guide on the Crystal Structure Analysis of Nitroimidazoles: A Case Study Approach with 1,5-Dimethyl-4-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of nitroimidazole compounds. Due to the absence of publicly available, specific crystallographic data for 1,5-Dimethyl-4-nitroimidazole, this document utilizes data from closely related structural analogs to illustrate the core principles and expected structural features. This comparative analysis serves as a valuable resource for researchers engaged in the study and development of nitroimidazole-based compounds.

Introduction to Nitroimidazoles

Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring bearing one or more nitro groups. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and antiparasitic properties, and their applications as radiosensitizers and energetic materials. The precise three-dimensional arrangement of atoms within the crystal lattice, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships, physicochemical properties, and potential therapeutic applications.

Comparative Crystal Structure Analysis

While specific crystallographic data for this compound is not available in the searched databases, analysis of structurally similar compounds provides critical insights into the expected molecular geometry and crystal packing. Below is a summary of crystallographic data for representative nitroimidazole derivatives.

Table 1: Crystallographic Data for Selected Nitroimidazole Derivatives

| Parameter | 1-Methyl-5-nitro-1H-imidazole[1] | 1-Methyl-4,5-dinitro-1H-imidazole[2] | 4,5-Dinitro-1H-imidazole[3] |

| Chemical Formula | C₄H₅N₃O₂ | C₄H₄N₄O₄ | C₃H₂N₄O₄ |

| Molecular Weight | 127.11 g/mol | 172.11 g/mol | 158.09 g/mol |

| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |

| Space Group | Pnma | Pna2₁ | P2₁/n |

| Unit Cell Dimensions | |||

| a (Å) | 5.323(3) | 8.412(2) | 11.4797(9) |

| b (Å) | 12.664(6) | 12.646(3) | 8.8205(7) |

| c (Å) | 15.993(8) | 6.563(1) | 11.802(1) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 107.827(1) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1078.1(9) | 698.2(3) | 1137.65(16) |

| Z | 8 | 4 | 8 |

| Temperature (K) | 113 | 293 | 100 |

| Key Structural Features | The nitro group is twisted with respect to the imidazole ring. | The two nitro groups are twisted with respect to the imidazole plane. | Two independent molecules in the asymmetric unit with similar conformations. |

Note: This table presents data from published crystal structures of related compounds to provide a comparative framework for the potential crystal structure of this compound.

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, X-ray diffraction data collection, and structure solution and refinement.

Synthesis and Crystallization

The synthesis of nitroimidazole derivatives typically involves the nitration of an imidazole precursor. For this compound, a plausible synthetic route would involve the methylation of a suitable 4-nitroimidazole precursor.

Once the compound is synthesized and purified, the critical step of growing single crystals of sufficient quality for X-ray diffraction is performed. Common crystallization techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent in a separate reservoir. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility and promotes crystallization.

-

Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction

The experimental workflow for single-crystal X-ray diffraction analysis is a standardized procedure.

References

Spectroscopic Profile of 1,5-Dimethyl-4-nitroimidazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 1,5-dimethyl-4-nitroimidazole (CAS No: 7464-68-8). This nitroimidazole derivative is of interest to researchers in medicinal chemistry and drug development due to the established biological activities of the nitroimidazole class of compounds. This document compiles and presents the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification and characterization.

Spectroscopic Data Summary

While comprehensive, publicly available spectroscopic data for this compound is limited, the following tables summarize the expected and, where available, reported data based on the analysis of related nitroimidazole compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Assignment |

| ¹H | ~7.5-8.5 | singlet | H-2 (imidazole ring) |

| ¹H | ~3.7-4.0 | singlet | N-CH₃ (methyl at position 1) |

| ¹H | ~2.4-2.7 | singlet | C-CH₃ (methyl at position 5) |

| ¹³C | ~145-155 | - | C-4 (carbon with nitro group) |

| ¹³C | ~135-145 | - | C-2 (imidazole ring) |

| ¹³C | ~120-130 | - | C-5 (carbon with methyl group) |

| ¹³C | ~33-36 | - | N-CH₃ (methyl at position 1) |

| ¹³C | ~12-15 | - | C-CH₃ (methyl at position 5) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1550-1500 | Strong | Asymmetric NO₂ stretch |

| ~1370-1330 | Strong | Symmetric NO₂ stretch |

| ~1600-1450 | Medium-Strong | C=N and C=C stretching (imidazole ring) |

| ~3150-3100 | Medium-Weak | C-H stretching (imidazole ring) |

| ~2950-2850 | Medium-Weak | C-H stretching (methyl groups) |

Table 3: Mass Spectrometry (MS) Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 141.05 | Molecular Ion |

| [M+H]⁺ | 142.06 | Protonated Molecular Ion (in ESI or CI) |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for novel or less-common compounds like this compound are crucial for reproducibility. Below are generalized, yet detailed, methodologies that serve as a standard for such characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have overlapping signals with the analyte.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H detection.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is used.

-

The spectral width is set to cover the expected range of proton signals (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the beam path, and the spectrum is acquired.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration is typically in the range of 1-10 µg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition:

-

Electron Impact (EI): The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This method often leads to extensive fragmentation, providing structural information.

-

Electrospray Ionization (ESI): The sample solution is introduced into the ion source through a capillary at a low flow rate. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺ or other adducts. This is a "soft" ionization technique that typically keeps the molecular ion intact.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

In-depth Technical Guide: 1,5-Dimethyl-4-nitroimidazole (CAS 7464-68-8)

Disclaimer: Publicly available scientific literature and technical data specifically for 1,5-Dimethyl-4-nitroimidazole (CAS 7464-68-8) are limited. This guide provides a comprehensive overview based on available information for this compound and closely related isomers, particularly 1,2-dimethyl-4-nitroimidazole and other 4-nitroimidazole derivatives. The methodologies and data presented for related compounds serve as a comparative reference for researchers, scientists, and drug development professionals.

Introduction to 4-Nitroimidazoles

Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring substituted with at least one nitro group. They are of significant interest in medicinal chemistry due to their diverse biological activities. While 5-nitroimidazoles like metronidazole are well-established antibacterial and antiprotozoal agents, 4-nitroimidazole derivatives have more recently become the focus of research, leading to the development of drugs for treating multidrug-resistant tuberculosis.[1] The biological activity of nitroimidazoles is generally attributed to the reductive activation of the nitro group within target cells, leading to the formation of cytotoxic radicals that can damage DNA and other macromolecules.[2]

This guide focuses on the core chemical entity of this compound, providing available data and contextual information from related isomers to support further research and development.

Physicochemical Properties

| Property | This compound | 1,2-Dimethyl-4-nitro-1H-imidazole |

| CAS Number | 7464-68-8[3][4][5] | 13230-04-1[6] |

| Molecular Formula | C₅H₇N₃O₂[3] | C₅H₇N₃O₂[6] |

| Molecular Weight | 141.13 g/mol [3] | 141.13 g/mol [6] |

| Purity (Typical) | 95%[3] | Not specified |

| MDL Number | MFCD01721572[3][4] | MFCD00139854[6] |

Synthesis of Dimethyl-Nitroimidazole Isomers

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, methods for the preparation of related dimethyl-nitroimidazole isomers can provide valuable insights into potential synthetic routes.

General Synthesis Workflow

The synthesis of dimethyl-nitroimidazoles typically involves the methylation of a nitroimidazole precursor. The regioselectivity of the methylation can be influenced by the starting material and reaction conditions.

Caption: General synthesis workflow for dimethyl-nitroimidazoles.

Experimental Protocol: Synthesis of 1,2-Dimethyl-5-nitroimidazole

The following protocol for the synthesis of 1,2-dimethyl-5-nitroimidazole (Dimetridazole) is adapted from a patented method and serves as a representative example for the methylation of a nitroimidazole.[7]

Materials:

-

2-Methyl-4(5)-nitroimidazole

-

Dimethyl sulfate

-

Formic acid (85%)

-

Aqueous ammonia

Procedure:

-

A mixture of 2-methyl-4(5)-nitroimidazole and 85% formic acid is subjected to a vacuum of 200 mbar.

-

The mixture is heated to 54°C, and the pressure is reduced to 15 mbar.

-

Dimethyl sulfate is added over a period of two hours.

-

The reaction mixture is maintained at this temperature for an additional 15 minutes.

-

Excess formic acid is removed by distillation.

-

The residue is dissolved in water and neutralized with aqueous ammonia to a pH of 1.6-1.8 to precipitate unreacted 2-methyl-4(5)-nitroimidazole, which is then filtered off.

-

The filtrate is further neutralized with aqueous ammonia to a pH of 10 to precipitate the 1,2-dimethyl-5-nitroimidazole product.[8]

-

The product is then collected by filtration.

Biological Activity and Mechanism of Action

While specific biological data for this compound is lacking, the broader class of 4-nitroimidazoles has demonstrated significant therapeutic potential, particularly as antibacterial and anticancer agents.[1][9]

General Mechanism of Action

The biological activity of nitroimidazoles is predicated on the reductive activation of the nitro group. This process is favored in the hypoxic environments characteristic of anaerobic bacteria and solid tumors.

Caption: General mechanism of action of nitroimidazoles.

Potential Applications in Drug Development

Given the established activities of related 4-nitroimidazole compounds, this compound could be a candidate for investigation in the following areas:

-

Antitubercular Agents: Delamanid and Pretomanid, both containing a 4-nitroimidazole core, are effective against multidrug-resistant tuberculosis.[1]

-

Anticancer Agents: The hypoxic environment of many solid tumors makes them potential targets for nitroimidazole-based therapies.[9]

-

Antiprotozoal and Antibacterial Agents: Although less common than 5-nitroimidazoles, some 4-nitroimidazole derivatives have shown activity against various microbes.

Conclusion

This compound is a known chemical entity with limited specific data in the public domain. However, by examining the synthesis, properties, and biological activities of closely related 4-nitroimidazole isomers, researchers and drug development professionals can infer potential characteristics and avenues for investigation. The information compiled in this guide serves as a foundational resource to stimulate and support further research into the therapeutic potential of this and other novel nitroimidazole compounds. Further experimental studies are necessary to fully elucidate the chemical and biological profile of this compound.

References

- 1. finechem-mirea.ru [finechem-mirea.ru]

- 2. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 7464-68-8 Cas No. | 1,5-Dimethyl-4-nitro-1H-imidazole | Apollo [store.apolloscientific.co.uk]

- 5. cenmed.com [cenmed.com]

- 6. 1,2-Dimethyl-4-nitro-1H-imidazole | C5H7N3O2 | CID 25791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP0072919B1 - Process for the preparation of 1,2-dimethyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]

- 8. RU2528025C1 - Method of obtaining dimetridazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 1,5-Dimethyl-4-nitroimidazole

A notable gap in current scientific literature surrounds the specific biological activities and mechanism of action of 1,5-Dimethyl-4-nitroimidazole. While the broader class of nitroimidazoles is well-characterized, dedicated research on this particular derivative remains scarce. This guide, therefore, extrapolates the potential mechanisms based on the established understanding of 4-nitroimidazole compounds, while clearly delineating the areas where specific data for this compound is absent.

The core hypothesis for the mechanism of action of nitroimidazole compounds, including a presumed action for this compound, centers on a process of reductive activation. In environments with low oxygen tension, such as those found in anaerobic bacteria or hypoxic tumor cells, the nitro group of the imidazole ring is reduced by cellular reductases. This process generates highly reactive nitroso and hydroxylamine intermediates, as well as other radical species. These reactive molecules are cytotoxic, exerting their effect by causing damage to cellular macromolecules, most notably DNA, leading to strand breaks and eventual cell death.

The General Mechanism of Nitroimidazole Action: A Reductive Cascade

Nitroimidazoles are essentially prodrugs that are selectively activated in hypoxic conditions.[1] The prevailing understanding of their mechanism involves the following key steps:

-

Cellular Uptake: The uncharged nitroimidazole molecule passively diffuses across the cell membrane.

-

Reductive Activation: In the low-redox potential environment of anaerobic or hypoxic cells, the nitro group (-NO2) undergoes a series of one-electron reductions. This is often catalyzed by nitroreductases, such as the pyruvate:ferredoxin oxidoreductase (PFOR) system in anaerobic bacteria.

-

Generation of Cytotoxic Radicals: The reduction process forms a nitroso radical anion, which is a highly reactive species. This can lead to the formation of other cytotoxic intermediates.

-

Macromolecular Damage: These reactive intermediates can interact with and damage critical cellular components. DNA is a primary target, with the radical species causing strand breaks and loss of helical structure, thereby inhibiting DNA replication and repair, ultimately leading to cell death.[2]

This general mechanism is the foundation for the antimicrobial and radiosensitizing properties of many nitroimidazole-based drugs.

Potential Activities of 4-Nitroimidazole Derivatives

However, various 4-nitroimidazole derivatives have been synthesized and evaluated for a range of therapeutic applications, including:

-

Antitubercular Activity: Certain 4-nitroimidazole analogues have been investigated for their activity against Mycobacterium tuberculosis.[4]

-

Anticancer Activity: The hypoxic environment of solid tumors makes them a potential target for nitroimidazole-based compounds that can be selectively activated to exert cytotoxic effects.[5]

-

Antiparasitic Activity: Some 5-aryl-1-methyl-4-nitroimidazoles have demonstrated potent activity against parasites such as Entamoeba histolytica and Giardia intestinalis.[6]

It is plausible that this compound could exhibit some of these activities, but this remains speculative without direct experimental evidence.

Data Presentation and Experimental Protocols: A Noteworthy Absence

A comprehensive search of the scientific literature did not yield any specific quantitative data (e.g., IC50, MIC values) or detailed experimental protocols for studies investigating the mechanism of action of this compound. As such, it is not possible to present a summary of quantitative data in tabular format or to provide detailed methodologies for key experiments as stipulated in the core requirements.

Visualizing the Putative Mechanism

Given the lack of specific signaling pathways or experimental workflows for this compound, the following diagram illustrates the generalized mechanism of action for nitroimidazoles, which is the presumed pathway for this compound.

Caption: Generalized reductive activation pathway of nitroimidazoles.

Conclusion and Future Directions

The potential mechanism of action of this compound is presumed to follow the established pathway for nitroimidazole compounds, involving reductive activation in hypoxic environments to generate cytotoxic radicals that damage DNA. However, it is crucial to emphasize that this is an extrapolation and not based on direct experimental evidence for this specific molecule.

The absence of dedicated research on this compound highlights a significant knowledge gap. Future research should focus on synthesizing and evaluating this compound to determine its specific biological activities. Key experimental avenues would include:

-

Antimicrobial and antiparasitic screening to identify potential therapeutic applications.

-

Cytotoxicity assays against a panel of cancer cell lines under both normoxic and hypoxic conditions to assess its potential as an anticancer agent.

-

In vitro reduction assays using purified nitroreductases to confirm its activation pathway.

-

DNA damage assays to verify its interaction with and damage to DNA.

Such studies are essential to move beyond speculation and to fully characterize the therapeutic potential and mechanism of action of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility Profile of 1,5-Dimethyl-4-nitroimidazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document addresses the solubility of 1,5-Dimethyl-4-nitroimidazole, a compound of interest in medicinal chemistry and drug development. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative or qualitative solubility data for this compound in various solvents has been publicly reported. The CAS number for this compound is 7464-68-8.

This guide provides general information based on related nitroimidazole compounds and outlines a standardized experimental protocol for determining the solubility of this compound. This information is intended to guide researchers in establishing the solubility profile of this compound in their own laboratories.

Introduction to this compound

This compound belongs to the nitroimidazole class of compounds, which are known for their therapeutic applications, particularly as antimicrobial and radiosensitizing agents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and route of administration. A thorough understanding of a compound's solubility in different solvents is therefore a fundamental prerequisite for its progression through the drug development pipeline.

Inferred Qualitative Solubility from Related Compounds

While direct solubility data for this compound is unavailable, information on the solvents used in the synthesis and purification of related nitroimidazole derivatives can offer some qualitative insights. For instance, a closely related compound, N,1-Dimethyl-4-nitro-1H-imidazole-5-carboxamide, is noted to be soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[1]

Synthesis procedures for other nitroimidazoles frequently employ solvents such as:

-

Dimethylformamide (DMF)

-

Acetonitrile

-

Ethyl acetate

-

Dichloromethane

These solvents are often used for reactions and subsequent purification steps like extraction and chromatography, suggesting that many nitroimidazole derivatives possess at least some degree of solubility in them. However, it is crucial to experimentally verify the solubility of this compound in these and other relevant solvent systems.

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound, based on the widely accepted shake-flask method.

Materials and Reagents

-

This compound (high purity)

-

A selection of analytical grade solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO, etc.)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the general steps for determining the equilibrium solubility of a compound.

References

Thermal Stability and Degradation of 1,5-Dimethyl-4-nitroimidazole: A Technical Overview

This guide is intended for researchers, scientists, and drug development professionals interested in the thermal characteristics of nitroimidazole compounds. The information provided can aid in understanding potential stability issues, predicting degradation products, and establishing safe handling and storage procedures.

Predicted Thermal Stability Profile

Based on studies of similar nitroimidazole structures, it is anticipated that 1,5-Dimethyl-4-nitroimidazole will exhibit a defined thermal decomposition profile when analyzed by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Predicted Thermal Properties of this compound (Based on Analogous Compounds)

| Thermal Property | Predicted Value/Range | Analytical Technique | Reference Compound(s) |

| Melting Point (T_m) | 70 - 90 °C | DSC | 1-Methyl-4,5-dinitroimidazole[1] |

| Onset of Decomposition (T_onset) | 180 - 230 °C | DSC/TGA | 4-Nitroimidazole, 1-Methyl-2,4,5-trinitroimidazole[2] |

| Peak Decomposition Temperature (T_peak) | 190 - 250 °C | DSC | 1-Methyl-2,4,5-trinitroimidazole |

| Decomposition Enthalpy (ΔH_d) | 150 - 250 J/g | DSC | General Nitroimidazoles |

| Activation Energy (E_a) | 90 - 170 kJ/mol | Isothermal DSC/TGA | 1-Methyl-4,5-dinitroimidazole, 1-Methyl-2,4,5-trinitroimidazole |

Note: These values are estimations and require experimental verification for this compound.

Expected Degradation Pathways

The thermal degradation of nitroimidazoles typically proceeds through the cleavage of the C-NO₂ or N-NO₂ bond, followed by the breakdown of the imidazole ring. For this compound, the primary degradation is expected to initiate at the C4-NO₂ bond.

The anticipated degradation pathway involves the initial homolytic cleavage of the C-NO₂ bond, leading to the formation of a nitro radical (•NO₂) and an imidazolyl radical. The highly reactive •NO₂ can then abstract hydrogen atoms from the methyl groups or further attack the imidazole ring, leading to a cascade of reactions that produce various gaseous products and a solid residue.

Experimental Protocols for Thermal Analysis

The following are generalized experimental protocols for DSC and TGA that can be adapted for the analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset of decomposition, peak decomposition temperature, and enthalpy of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to approximately 300°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic (melting) and exothermic (decomposition) events. The onset temperature of the exotherm is taken as the start of decomposition. The area under the exothermic peak is integrated to determine the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs and to quantify the mass loss during decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA's microbalance.

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to approximately 400°C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Analyze the resulting weight percent versus temperature curve to identify the onset of weight loss and the different stages of decomposition. The derivative of the TGA curve (DTG) can be used to determine the temperatures of the maximum rates of weight loss.

Conclusion and Recommendations

While direct experimental data for this compound is currently lacking in the public domain, a reasonable prediction of its thermal behavior can be made based on the extensive research on analogous nitroimidazole compounds. It is anticipated that the compound will exhibit a distinct melting point followed by an exothermic decomposition at elevated temperatures. The primary degradation mechanism is likely to involve the scission of the C-NO₂ bond.

For a comprehensive understanding of the thermal stability and degradation of this compound, it is imperative that experimental studies using DSC, TGA, and hyphenated techniques such as TGA-FTIR or TGA-MS are conducted. Such studies will provide the necessary quantitative data and mechanistic insights to ensure the safe handling, storage, and application of this compound in research and development.

References

Theoretical and Computational Insights into 1,5-Dimethyl-4-nitroimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1,5-Dimethyl-4-nitroimidazole, a molecule of significant interest in medicinal chemistry and materials science. This document details the synthesis, spectroscopic characterization, and in-depth computational analysis of this compound and its derivatives, offering valuable insights for researchers and professionals in drug development and related scientific fields.

Synthesis and Spectroscopic Characterization

The synthesis of nitroimidazole derivatives is a well-established process, often involving the nitration of an imidazole precursor followed by alkylation. While specific literature on the direct synthesis of this compound is not extensively detailed, a general synthetic pathway can be inferred from established protocols for related compounds.

General Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process. A plausible route involves the nitration of a dimethylimidazole precursor. The reaction conditions, such as temperature and the ratio of nitrating agents, are critical for achieving a good yield. For instance, the synthesis of 1-methyl-4,5-dinitroimidazole is achieved with a 62% yield at a reaction temperature of 45-50°C over 4 hours.[1][2]

Experimental Protocol: Synthesis of a Nitroimidazole Derivative

-

Nitration: To a solution of the imidazole precursor in a suitable solvent (e.g., dimethylformamide), a nitrating agent (e.g., a mixture of sulfuric acid and nitric acid) is added dropwise at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored using thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured onto ice-water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the final nitroimidazole derivative.

A general workflow for the synthesis is depicted below:

References

The Nitroimidazoles: A Technical Guide to a Cornerstone of Antimicrobial Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitroimidazoles represent a critical class of synthetic antimicrobial agents that have been indispensable in the treatment of anaerobic bacterial and protozoal infections for over half a century. From the serendipitous discovery of their antimicrobial properties to the development of next-generation compounds targeting multidrug-resistant organisms, the history of nitroimidazoles is a testament to the power of medicinal chemistry and the ongoing battle against infectious diseases. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of substituted nitroimidazoles, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways that govern their efficacy and mechanisms of resistance.

Discovery and Historical Development

The journey of nitroimidazoles began in the 1950s with the isolation of a naturally occurring 2-nitroimidazole, azomycin, from a Streptomyces species.[1] While azomycin itself did not see widespread clinical use, its discovery spurred the synthesis of numerous derivatives. A pivotal moment came in the late 1950s when researchers at Rhône-Poulenc in France synthesized a series of 5-nitroimidazole compounds, leading to the development of metronidazole.[2] Initially introduced for the treatment of Trichomonas vaginalis infections, the potent anaerobicidal activity of metronidazole was a fortuitous discovery that dramatically expanded its therapeutic applications.[2]

The success of metronidazole paved the way for the development of second-generation 5-nitroimidazoles with improved pharmacokinetic profiles, including tinidazole, ornidazole, and secnidazole.[3][4] In parallel, research into 2-nitroimidazoles led to the development of benznidazole for the treatment of Chagas disease.[5] More recently, the pressing need for new antitubercular agents has led to the discovery and development of bicyclic nitroimidazoles, such as delamanid and pretomanid, which have shown remarkable efficacy against Mycobacterium tuberculosis.

A timeline of key discoveries in the development of substituted nitroimidazoles is presented below:

| Year | Milestone | Key Compound(s) | Significance |

| 1950s | Isolation of azomycin from Streptomyces spp. | Azomycin (2-nitroimidazole) | First discovered nitroimidazole with antimicrobial activity.[1] |

| Late 1950s | Synthesis and development by Rhône-Poulenc. | Metronidazole | First clinically successful 5-nitroimidazole.[2] |

| 1960s | Discovery of antibacterial activity against anaerobes. | Metronidazole | Expanded therapeutic use beyond protozoal infections.[2] |

| 1970s | Introduction of second-generation 5-nitroimidazoles. | Tinidazole, Ornidazole | Improved pharmacokinetic profiles compared to metronidazole.[3][4] |

| 1970s | Development for Chagas disease. | Benznidazole | A key 2-nitroimidazole for a neglected tropical disease.[5] |

| 1980s | Introduction of a long-acting 5-nitroimidazole. | Secnidazole | Allowed for single-dose regimens for certain infections.[4] |

| 2010s | Approval of new antitubercular agents. | Delamanid, Pretomanid | Bicyclic nitroimidazoles for multidrug-resistant tuberculosis. |

Quantitative Data on Efficacy and Pharmacokinetics

The following tables summarize key quantitative data for prominent substituted nitroimidazoles, facilitating a comparative analysis of their antimicrobial activity and pharmacokinetic properties.

Table 1: Comparative In Vitro Activity (Minimum Inhibitory Concentration, MIC) of Nitroimidazoles

| Compound | Organism | MIC Range (µg/mL) | Reference(s) |

| Metronidazole | Bacteroides fragilis | 0.25 - 2.0 | [6][7] |

| Clostridium difficile | 0.125 - 1.0 | [8] | |

| Trichomonas vaginalis | 0.1 - 2.5 | [9] | |

| Giardia lamblia | 0.5 - 5.0 | [10] | |

| Tinidazole | Bacteroides fragilis | 0.125 - 1.0 | [7] |

| Clostridium difficile | 0.06 - 0.5 | ||

| Trichomonas vaginalis | 0.05 - 1.25 | [9] | |

| Giardia lamblia | 0.25 - 2.5 | [10] | |

| Ornidazole | Bacteroides fragilis | 0.25 - 2.0 | [6] |

| Trichomonas vaginalis | 0.1 - 2.0 | ||

| Giardia lamblia | 0.5 - 4.0 | ||

| Secnidazole | Bacteroides fragilis | 0.5 - 4.0 | [7] |

| Trichomonas vaginalis | 0.2 - 2.5 | ||

| Giardia lamblia | 1.0 - 8.0 | ||

| Benznidazole | Trypanosoma cruzi | 0.5 - 8.0 |

Note: MIC values can vary depending on the testing methodology and specific strains.

Table 2: Comparative Pharmacokinetic Parameters of 5-Nitroimidazoles

| Parameter | Metronidazole | Tinidazole | Ornidazole | Secnidazole | Reference(s) |

| Bioavailability (Oral) | ~100% | ~100% | ~90% | ~100% | [11][12] |

| Half-life (t½) | 6-8 hours | 12-14 hours | 12-14 hours | ~17 hours | [4][12] |

| Protein Binding | <20% | ~12% | ~13% | <5% | [11][12] |

| Volume of Distribution (Vd) | ~0.7 L/kg | ~0.8 L/kg | ~0.8 L/kg | ~0.6 L/kg | [11][12] |

| Elimination | Primarily hepatic metabolism | Hepatic metabolism and renal excretion | Hepatic metabolism and renal excretion | Primarily renal excretion | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key substituted nitroimidazoles.

Synthesis of Metronidazole

Reaction: 2-Methyl-5-nitroimidazole with ethylene chlorohydrin.

Procedure:

-

In a reaction vessel, dissolve 2-methyl-5-nitroimidazole in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, sodium methoxide, to the solution to deprotonate the imidazole ring.

-

Slowly add ethylene chlorohydrin to the reaction mixture.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure metronidazole.[13]

Synthesis of Tinidazole

Reaction: Condensation of 2-methyl-5-nitroimidazole with 2-(ethylsulfonyl)ethanol.

Procedure:

-

Combine 2-methyl-5-nitroimidazole and 2-(ethylthio)ethanol in a round-bottom flask.[14]

-

Add a mixture of concentrated sulfuric acid and acetic acid to the flask.[14]

-

Heat the reaction mixture with stirring for several hours.[14]

-

Upon completion, cool the mixture and neutralize it with a base, such as sodium hydroxide solution, to precipitate the intermediate, 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole.

-

Isolate the intermediate by filtration.

-

Oxidize the intermediate using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate.

-

The crude tinidazole is then purified by recrystallization.

Synthesis of Secnidazole

Reaction: Alkylation of 2-methyl-5-nitroimidazole with propylene oxide.

Procedure:

-

Dissolve 2-methyl-5-nitroimidazole in an organic solvent (e.g., ethyl acetate) in a reaction vessel.[15]

-

Add a Lewis acid catalyst (e.g., boron trifluoride etherate).[15]

-

Cool the mixture and slowly add propylene oxide.[15]

-

Allow the reaction to proceed at a controlled temperature for several hours.[15]

-

After the reaction, the solvent is removed, and the crude product is purified, often through a series of extractions and recrystallization steps to yield secnidazole.[15]

Synthesis of Ornidazole

Reaction: Reaction of 2-methyl-5-nitroimidazole with epichlorohydrin.

Procedure:

-

Suspend 2-methyl-5-nitroimidazole in a suitable solvent like ethyl acetate.[16][17]

-

Add a catalyst, such as a macroporous acidic polymer resin.[17]

-

Add epichlorohydrin to the mixture and stir at room temperature for several hours.[16][17]

-

After the reaction, the catalyst is filtered off, and the filtrate is washed with water.

-

The organic layer is dried, and the solvent is evaporated.

-

The crude ornidazole is then purified by recrystallization from a solvent like ethanol.[16]

Synthesis of Benznidazole

Reaction: N-alkylation of 2-nitroimidazole with N-benzyl-2-chloroacetamide.

Procedure:

-

Dissolve 2-nitroimidazole in a suitable solvent such as acetonitrile.[5]

-

Add a base, for example, potassium carbonate, to the solution.[5]

-

Add N-benzyl-2-chloroacetamide to the reaction mixture.[5]

-

Heat the mixture under reflux for several hours.[5]

-

After completion, the solvent is removed, and the residue is washed with water.

-

The crude benznidazole is then purified by recrystallization from ethanol.[5]

Signaling Pathways and Mechanisms

The antimicrobial activity of nitroimidazoles is dependent on their reductive activation within the target anaerobic or microaerophilic organisms. This selective activation is the cornerstone of their efficacy and low toxicity to human cells.

Reductive Activation Pathway

Nitroimidazoles are prodrugs that must be activated by the reduction of their nitro group.[] This process occurs in low-redox-potential environments characteristic of anaerobic organisms.

References

- 1. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2017205622A1 - Method of making benznidazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2019240671A1 - Manufacturing method for benznidazole production and the industrial scaling thereof - Google Patents [patents.google.com]

- 6. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis | Parasitology | Cambridge Core [cambridge.org]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. Comparative pharmacokinetic studies of ornidazole and metronidazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. asianpubs.org [asianpubs.org]

- 15. CN103539745A - Preparation method of secnidazole - Google Patents [patents.google.com]

- 16. Ornidazole synthesis - chemicalbook [chemicalbook.com]

- 17. CN103130721A - Ornidazole green synthetic method - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 1,5-Dimethyl-4-nitroimidazole from 4(5)-Nitroimidazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,5-dimethyl-4-nitroimidazole, a key scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the nitration of 4-methylimidazole to yield 4-methyl-5-nitroimidazole, followed by a regioselective N-methylation to obtain the final product. This protocol offers two effective methods for the N-methylation step, providing flexibility in solvent and base selection. All quantitative data is summarized for clarity, and a detailed workflow is presented visually.

Introduction

Nitroimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities, serving as antibacterial, antiprotozoal, and anticancer agents. The substitution pattern on the imidazole ring plays a crucial role in modulating their therapeutic efficacy and pharmacokinetic properties. The target molecule, this compound, is a derivative of interest for drug discovery programs. This protocol outlines a reliable synthetic route starting from the readily available 4(5)-nitroimidazole tautomer, which exists in equilibrium. The synthesis proceeds through the formation of the key intermediate, 4-methyl-5-nitroimidazole.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Nitration of 4-methylimidazole: The initial step involves the nitration of 4-methylimidazole using a mixture of fuming nitric acid and sulfuric acid to produce 4-methyl-5-nitroimidazole.

-

N-methylation of 4-methyl-5-nitroimidazole: The intermediate is then subjected to N-methylation to introduce a methyl group at the N-1 position, yielding this compound. Studies on the alkylation of 4-nitroimidazoles have shown that the reaction favors the N-1 position.

Quantitative Data Summary

Table 1: Reagents and Conditions for the Synthesis of 4-methyl-5-nitroimidazole

| Reagent | Molar Equiv. | Concentration/Purity | Volume/Mass |

| 4-Methylimidazole | 1.0 | - | 10 g (0.12 mol) |

| Fuming Nitric Acid | 2.0 | - | 11 mL (0.24 mol) |

| Sulfuric Acid | - | - | 11 mL |

| Reaction Conditions | |||

| Temperature | - | - | 100 °C |

| Reaction Time | - | - | 2.5 hours |

| Yield | |||

| Product | - | - | 6.35 g |

| Yield (%) | - | - | Not specified |

Table 2: Reagents and Conditions for the N-methylation of 4-methyl-5-nitroimidazole (Procedure A & B)

| Parameter | Procedure A | Procedure B |

| Starting Material | 4-methyl-5-nitroimidazole | 4-methyl-5-nitroimidazole |

| Molar Amount | 7.87 mmol | 7.87 mmol |

| Solvent | DMSO or DMF | Acetonitrile (CH3CN) |

| Base | KOH or K2CO3 | K2CO3 |

| Base Molar Equiv. | 1.1 | 1.1 |

| Alkylating Agent | Methyl iodide (CH3I) | Methyl iodide (CH3I) |

| Alkylating Agent Molar Equiv. | 2.0 | 2.0 |

| Temperature | Room Temperature or 60 °C | 60 °C |

| Reaction Time | 1-3 hours (at 60 °C) | 1-3 hours |

| Yield (%) | Good yields (66-85% reported for similar alkylations at 60 °C) | Good yields (66-85% reported for similar alkylations) |

Experimental Protocols

Step 1: Synthesis of 4-methyl-5-nitroimidazole

This protocol is adapted from PrepChem.[1]

-

Cool 10 g (0.12 moles) of 4-methylimidazole in a flask.

-

Slowly add 11 mL (0.24 moles) of fuming nitric acid dropwise to the cooled 4-methylimidazole.

-

Following the addition of nitric acid, add 11 mL of sulfuric acid.

-

Heat the reaction mixture with stirring at 100 °C for 2.5 hours.

-

After cooling, pour the reaction mixture into 500 mL of ice water.

-

Filter the resulting precipitate.

-

Neutralize the filtrate with ammonium hydroxide and filter any further precipitate.

-

Combine all the precipitates and recrystallize from water to obtain 4-methyl-5-nitroimidazole.

Step 2: Synthesis of this compound

The following are general procedures for N-alkylation of nitroimidazoles, adapted from Hakmaoui et al., which can be applied for the N-methylation of 4-methyl-5-nitroimidazole. Heating the reaction to 60 °C has been shown to markedly improve the yields.

Procedure A: Using DMSO or DMF as a solvent

-

Dissolve 4-methyl-5-nitroimidazole (7.87 mmol) in either DMSO or DMF.

-

Add potassium hydroxide or potassium carbonate (8.7 mmol).

-

Stir the mixture for 15 minutes.

-

Add the methylating agent (e.g., methyl iodide, 15.74 mmol) dropwise.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the organic phase with brine and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

Procedure B: Using Acetonitrile as a solvent

-

Dissolve 4-methyl-5-nitroimidazole (7.87 mmol) in acetonitrile.

-

Add potassium carbonate (8.7 mmol).

-

Stir the mixture for 15 minutes.

-

Add the methylating agent (e.g., methyl iodide, 15.74 mmol) dropwise.

-

Monitor the reaction progress using TLC.

-

Upon completion, evaporate the solvent.

-

Dissolve the crude product in ethyl acetate (50 mL).

-

Wash the solution with water and brine, then dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography (e.g., using an EtOAc/hexane mobile phase).

Visualized Experimental Workflow

Caption: Synthetic pathway for this compound.

Characterization

The final product, this compound, and the intermediate, 4-methyl-5-nitroimidazole, should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity. Melting point analysis can also be performed.

Safety Precautions

-

Fuming nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methyl iodide is toxic and a suspected carcinogen. All manipulations should be carried out in a fume hood.

-

Organic solvents like DMSO, DMF, and acetonitrile are flammable and have associated health risks. Avoid inhalation and skin contact.

-

The nitration reaction is exothermic and should be cooled appropriately during the addition of reagents.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound from 4(5)-nitroimidazole via a two-step process. The detailed protocols and summarized data offer researchers a solid foundation for the preparation of this and structurally related nitroimidazole derivatives for applications in drug discovery and development. The provided alternative procedures for the N-methylation step allow for methodological flexibility.

References

Application Notes and Protocols: 1,5-Dimethyl-4-nitroimidazole as a Synthetic Building Block

Introduction

1,5-Dimethyl-4-nitroimidazole is a heterocyclic compound belonging to the nitroimidazole class of molecules. Nitroimidazoles are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antibacterial, antiprotozoal, and anticancer properties. The unique electronic and structural features of the nitroimidazole scaffold make it a valuable building block for the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of more complex, biologically active molecules, with a focus on the preparation of 1,3,4-oxadiazole derivatives with potential antibacterial applications.

Application: Synthesis of 2-(Substituted-phenyl)-5-((1,5-dimethyl-4-nitro-1H-imidazol-2-yl)methyl)-1,3,4-oxadiazoles

This compound can serve as a versatile starting material for the synthesis of various heterocyclic systems. A key application involves its conversion to a hydrazide intermediate, which can then be cyclized with aromatic carboxylic acids to yield 1,3,4-oxadiazole derivatives. These derivatives have been investigated for their potential as antibacterial agents.

General Synthetic Workflow

The overall synthetic strategy involves a three-step process starting from a dimethyl-nitroimidazole precursor. This workflow is depicted in the diagram below.

Caption: Synthetic workflow for the preparation of 1,3,4-oxadiazole derivatives.

Experimental Protocols

The following protocols are based on the synthesis of 2-(4-fluorophenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole and related derivatives. While the starting material in the source is referred to as "dimethyl pentanitroimidazole", the subsequent reactions and product structures are consistent with a dimethyl-nitroimidazole core. For the purpose of these protocols, we will assume the use of a suitable this compound precursor.

Protocol 1: Synthesis of Ethyl (1,5-dimethyl-4-nitro-1H-imidazol-2-yl)acetate

Objective: To introduce an ethyl acetate moiety at the 2-position of the imidazole ring.

Materials:

-

This compound

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

50 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask, add this compound (5 mmol), ethyl chloroacetate (5 mmol), and potassium carbonate (5 mmol) as a catalyst.

-

Add a suitable amount of acetone to dissolve the reactants.

-

Heat the reaction mixture to 50-60°C with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

-

Purify the solid by recrystallization from acetone to yield ethyl (1,5-dimethyl-4-nitro-1H-imidazol-2-yl)acetate.

Protocol 2: Synthesis of 2-((1,5-Dimethyl-4-nitro-1H-imidazol-2-yl)acetyl)hydrazide

Objective: To convert the synthesized ester into a hydrazide, a key intermediate for oxadiazole formation.

Materials:

-

Ethyl (1,5-dimethyl-4-nitro-1H-imidazol-2-yl)acetate

-

Hydrazine hydrate

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Refrigerator (-20°C)

-

Filtration apparatus

Procedure:

-

Dissolve the ethyl (1,5-dimethyl-4-nitro-1H-imidazol-2-yl)acetate (1 mmol) in methanol in a round-bottom flask.

-

Add hydrazine hydrate (6 mmol) to the solution.

-

Stir the mixture and heat to 70°C for 4 hours.

-